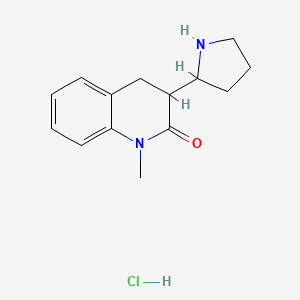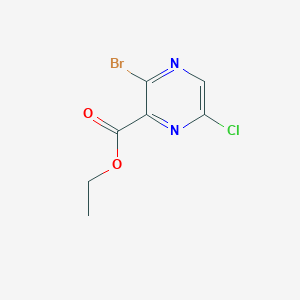![molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5](/img/structure/B13133043.png)
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound features two difluoromethoxyphenyl groups attached to an anthracene-9,10-dione core, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
Aplicaciones Científicas De Investigación
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-chlorophenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-phenyl)amino)anthracene-9,10-dione
Uniqueness
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties.
Propiedades
Número CAS |
62149-29-5 |
|---|---|
Fórmula molecular |
C28H18F4N2O4 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H |
Clave InChI |
ABJAPHAVZLRQEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



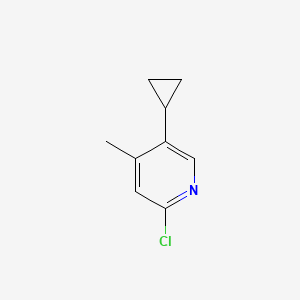
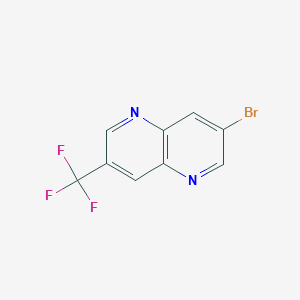
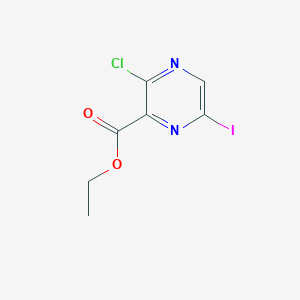
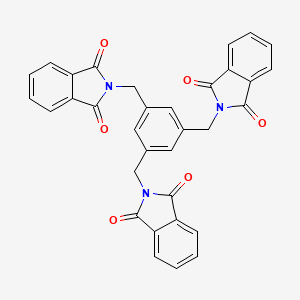
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
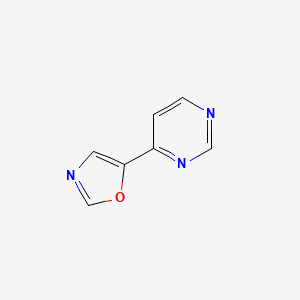
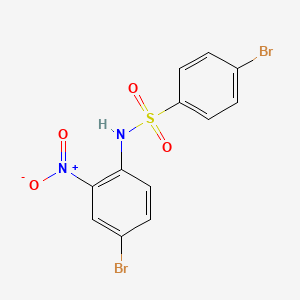
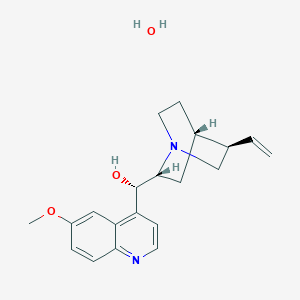
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
